molecular formula C52H86O23 B1211865 Methylprotogracillin CAS No. 54522-53-1

Methylprotogracillin

Katalognummer: B1211865
CAS-Nummer: 54522-53-1
Molekulargewicht: 1079.2 g/mol
InChI-Schlüssel: LOSNTJHBTWBJCC-OOVOOHTRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Structural Features and Identification

Methylprotogracillin contains a diosgenin aglycone core linked to a trisaccharide moiety (two glucose units and one rhamnose). Key identification data include:

TechniqueObservationsSource
1H NMR^1\text{H NMR}Signals at δ 4.80–5.20 (anomeric protons), δ 1.05 (C-27 methyl group)
13C NMR^{13}\text{C NMR}Peaks at δ 109–112 (anomeric carbons), δ 140–145 (olefinic carbons)
MSMolecular ion [M+H]+^+ at m/z 1061.5, fragmentation confirming sugars

Acid-Catalyzed Hydrolysis

Under acidic conditions, this compound undergoes selective glycosidic bond cleavage:

  • Products : Aglycone (diosgenin) + monosaccharides (glucose, rhamnose).

  • Conditions : 2M HCl, 80°C, 4 hours. Yield: ~85% aglycone .

Enzymatic Hydrolysis

β-Glucosidases selectively cleave terminal glucose units:

EnzymeSpecificityProducts
β-GlucosidaseCleaves terminal β-glucoseProtogracillin + glucose

Methylation and Acetylation

  • Methylation : Protects hydroxyl groups using CH3_3I/K2_2CO3_3, yielding fully methylated derivatives for structural analysis .

  • Acetylation : Ac2_2O/pyridine converts free –OH to acetates, stabilizing intermediates during synthesis .

Reaction Optimization

Design of Experiments (DoE) methodologies have been applied to enhance synthetic yields:

FactorOptimal RangeImpact on Yield
Temperature60–70°C+25% efficiency
SolventMethanol/H2_2O (7:3)+18% solubility
Catalyst0.5 eq. NaOMePrevents degradation

Mechanistic Insights

Radical-mediated reactions involving silica particles (SiO2_2) may influence degradation pathways under aqueous conditions, forming silyloxy radicals that abstract hydrogen from glycosidic linkages . Computational studies suggest nucleophilic attack at C-3 and C-26 positions drives hydrolysis .

Stability Considerations

  • pH Sensitivity : Degrades rapidly at pH < 3 or > 10 via glycosidic bond rupture .

  • Thermal Stability : Stable below 50°C; decomposition observed > 80°C (TGA data) .

Biologische Aktivität

Methylprotogracillin, a steroidal saponin, is derived from various plant sources and has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as saponins, which are characterized by their glycosidic structure that typically includes a sugar moiety attached to a steroid aglycone. The specific structure of this compound contributes to its biological activity, influencing its interaction with cellular membranes and biological targets.

Cytotoxicity

Numerous studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and disruption of cellular integrity. Below is a summary table highlighting key findings from recent research:

Cell Line IC50 (µM) Reference
HepG2 (liver cancer)2.22Ribeiro et al. (2016)
MCF-7 (breast cancer)3.9Gmel et al. (2010)
A549 (lung cancer)1.90Teponno et al. (2017)
Jurkat (leukemia)1.70Teponno et al. (2017)

These results indicate that this compound exhibits significant cytotoxicity across multiple cancer cell lines, often comparable to or exceeding that of standard chemotherapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with cell membranes, leading to increased permeability and subsequent cell death. Studies suggest that the presence of specific sugar moieties influences the compound's efficacy by enhancing its solubility and bioavailability in biological systems .

Pharmacological Effects

In addition to its cytotoxic properties, this compound has been investigated for other pharmacological effects:

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains .
  • Anti-inflammatory Effects : Some studies suggest that saponins like this compound may exert anti-inflammatory effects by modulating immune responses .

Case Study 1: Cancer Treatment

A study conducted on the effects of this compound on human liver cancer cells (HepG2) revealed that treatment with this compound led to a significant reduction in cell viability, with an IC50 value indicating potent cytotoxicity. The study further elucidated the apoptotic pathways activated by this compound, confirming its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural antimicrobial agent . The study highlighted the need for further exploration into its application in treating infections.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for the structural characterization of Methylprotogracillin in natural product isolation studies?

this compound, a steroidal saponin, requires multi-modal spectroscopic and chromatographic techniques for structural elucidation. Key steps include:

  • Nuclear Magnetic Resonance (NMR) : Use 1D (1^1H, 13^{13}C) and 2D (COSY, HSQC, HMBC) NMR to assign proton and carbon signals, focusing on glycosidic linkages and aglycone moieties .
  • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) in both positive and negative ionization modes to confirm molecular formula and fragmentation patterns .
  • Chromatography : Pair HPLC or UPLC with evaporative light scattering (ELS) or mass detectors for purity assessment and separation of isomers.
    Methodological Note: Follow IUPAC guidelines for compound naming and report spectral data with instrument parameters (e.g., NMR frequency, MS resolution) to ensure reproducibility .

Q. How should researchers design dose-response experiments to evaluate the bioactivity of this compound in cell-based assays?

  • Concentration Range : Use logarithmic dilutions (e.g., 0.1–100 μM) to capture full dose-response curves. Include positive (e.g., cisplatin for cytotoxicity) and negative controls (vehicle-only treatments) .
  • Endpoint Selection : Measure viability (MTT assay), apoptosis (Annexin V/PI staining), or pathway-specific markers (Western blot for caspase-3).
  • Statistical Reporting : Calculate IC50_{50}/EC50_{50} values using nonlinear regression (e.g., GraphPad Prism) and report confidence intervals. Specify if p-values were adjusted for multiple comparisons .

Q. What ethical and reporting standards apply to preclinical studies involving this compound in animal models?

  • NIH Guidelines : Adhere to ARRIVE 2.0 guidelines for animal studies, including sample size justification, randomization, and blinding .
  • Data Transparency : Disclose batch numbers, purity, and solvent used for this compound administration. Report mortality, adverse events, and exclusion criteria .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and mass spectrometry data when characterizing this compound derivatives?

  • Case Example : Discrepancies in molecular ion peaks ([M+H]+^+ vs. [M+Na]+^+) may arise from adduct formation. Use isotopic pattern analysis and compare with theoretical simulations (e.g., mMass software) .
  • Isomer Differentiation : For isomeric derivatives, combine NOESY/ROESY NMR with circular dichroism (CD) to confirm stereochemistry.
    Methodological Note: Cross-validate findings using independent techniques (e.g., X-ray crystallography if crystals are obtainable) .

Q. What strategies are effective for comparative metabolic profiling of this compound in plant tissues (e.g., leaves vs. rhizomes)?

  • Experimental Workflow :
    • Extraction : Use methanol-water (70:30) with sonication to maximize saponin yield.
    • Profiling : Apply 1^1H-NMR or LC-MS/MS to quantify this compound and related metabolites.
    • Data Analysis : Use multivariate statistics (PCA, OPLS-DA) to identify tissue-specific biomarkers. Include loading plots to highlight key spectral regions .
  • Validation : Confirm differential abundance via ANOVA with post-hoc tests (e.g., Tukey’s HSD) and adjust for false discovery rate (FDR) .

Q. How should researchers address low reproducibility in the synthesis of this compound analogs?

  • Critical Parameters :
    • Reaction Conditions : Document temperature, solvent purity, and catalyst concentration (e.g., 5% Pd/C for hydrogenation).
    • Purification : Optimize column chromatography gradients (e.g., CH3_3CN:H2_2O from 40:60 to 60:40) and use ELSD for real-time monitoring.
  • Troubleshooting : If yields vary, perform stability studies (e.g., pH, light exposure) on intermediates and final products .

Q. Data Reporting and Analysis Guidelines

Table 1 : Minimum Reporting Standards for this compound Studies

ParameterDetailsReference
Spectral Data NMR shifts (δ), coupling constants (J), MS m/z, ionization mode
Bioactivity Assays IC50_{50}/EC50_{50}, confidence intervals, statistical tests used
Synthesis Yield (%), purity (HPLC), reaction time/temperature
Ethical Compliance ARRIVE 2.0 checklist, NIH animal welfare guidelines

Key Recommendations for Researchers :

  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
  • Avoid overloading figures with chemical structures; prioritize clarity and adherence to journal graphical guidelines (e.g., Med. Chem. Commun.) .
  • For metabolic studies, deposit raw NMR/MS data in public repositories (e.g., MetaboLights) to enhance reproducibility .

Eigenschaften

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3/t21-,22+,23+,25+,26-,27+,28+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45?,46-,47+,48+,49-,50+,51+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSNTJHBTWBJCC-OOVOOHTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6C([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H86O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1079.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54522-53-1
Record name Methylprotogracillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054522531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.